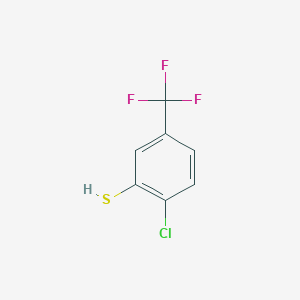![molecular formula C24H21NO5 B6232518 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid CAS No. 721939-65-7](/img/new.no-structure.jpg)
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid is a complex organic compound known for its applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the methoxybenzoic acid moiety adds to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Methoxybenzoic Acid Derivatization: The methoxybenzoic acid derivative is then synthesized through standard organic reactions, such as esterification or amidation.
Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the methoxybenzoic acid derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its Fmoc group is particularly valuable for protecting amines during multi-step syntheses.
Biology
The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, revealing the active amine that can participate in further reactions. This selective deprotection is crucial in peptide synthesis, where precise control over reaction sequences is required.
Comparison with Similar Compounds
Similar Compounds
- 4-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
- 4-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methylbenzoic acid
- 4-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl-2-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoic acid stands out due to its specific substitution pattern on the aromatic ring. The presence of both the methoxy and Fmoc-protected amino groups provides unique reactivity and stability, making it particularly useful in synthetic and research applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
721939-65-7 |
|---|---|
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



